(S)-methyl 2-amino-3-(4-(difluoromethoxy)phenyl)propanoate hydrochloride (S)-methyl 2-amino-3-(4-(difluoromethoxy)phenyl)propanoate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13495033
InChI: InChI=1S/C11H13F2NO3.ClH/c1-16-10(15)9(14)6-7-2-4-8(5-3-7)17-11(12)13;/h2-5,9,11H,6,14H2,1H3;1H/t9-;/m0./s1
SMILES: COC(=O)C(CC1=CC=C(C=C1)OC(F)F)N.Cl
Molecular Formula: C11H14ClF2NO3
Molecular Weight: 281.68 g/mol

(S)-methyl 2-amino-3-(4-(difluoromethoxy)phenyl)propanoate hydrochloride

CAS No.:

Cat. No.: VC13495033

Molecular Formula: C11H14ClF2NO3

Molecular Weight: 281.68 g/mol

* For research use only. Not for human or veterinary use.

(S)-methyl 2-amino-3-(4-(difluoromethoxy)phenyl)propanoate hydrochloride -

Specification

Molecular Formula C11H14ClF2NO3
Molecular Weight 281.68 g/mol
IUPAC Name methyl (2S)-2-amino-3-[4-(difluoromethoxy)phenyl]propanoate;hydrochloride
Standard InChI InChI=1S/C11H13F2NO3.ClH/c1-16-10(15)9(14)6-7-2-4-8(5-3-7)17-11(12)13;/h2-5,9,11H,6,14H2,1H3;1H/t9-;/m0./s1
Standard InChI Key NJGSDPMUAKCGOO-FVGYRXGTSA-N
Isomeric SMILES COC(=O)[C@H](CC1=CC=C(C=C1)OC(F)F)N.Cl
SMILES COC(=O)C(CC1=CC=C(C=C1)OC(F)F)N.Cl
Canonical SMILES COC(=O)C(CC1=CC=C(C=C1)OC(F)F)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, methyl (2S)-2-amino-3-[4-(difluoromethoxy)phenyl]propanoate hydrochloride, reflects its chiral center at the second carbon of the propanoate backbone. Key structural elements include:

  • Amino group: Positioned at the alpha-carbon, enabling participation in hydrogen bonding and enzymatic interactions.

  • Difluoromethoxy substituent: A -OCF₂H group attached to the para position of the phenyl ring, enhancing metabolic stability and lipophilicity compared to non-fluorinated analogs.

  • Methyl ester: Serves as a prodrug moiety, potentially hydrolyzed in vivo to the corresponding carboxylic acid.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₄ClF₂NO₃
Molecular Weight281.68 g/mol
CAS Number136581-52-7
Storage Conditions2–8°C under inert atmosphere
AppearanceWhite to off-white crystalline solid

Stereochemical Considerations

The (S)-configuration at the chiral center is critical for its potential biological activity, as enantiomers often exhibit divergent pharmacokinetic and pharmacodynamic profiles. Computational modeling suggests that this configuration optimizes binding to hypothetical targets, such as neurotransmitter receptors or transporters.

Synthesis and Manufacturing

Synthetic Pathways

While detailed synthetic protocols remain proprietary, the general route involves:

  • Chiral induction: Asymmetric synthesis or resolution to establish the (S)-configuration.

  • Esterification: Reaction of the carboxylic acid precursor with methanol under acidic conditions.

  • Difluoromethoxy introduction: Electrophilic substitution or nucleophilic displacement on the phenyl ring.

  • Hydrochloride salt formation: Precipitation with HCl to improve stability and solubility .

Purification and Quality Control

  • Chromatography: Reverse-phase HPLC for enantiomeric excess verification (>99% cited in commercial samples) .

  • Spectroscopic characterization:

    • ¹H/¹³C NMR: Confirms substituent positions and purity.

    • Mass spectrometry: Validates molecular weight (m/z 281.68).

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: ~10 mM at 25°C) but limited aqueous solubility (~0.1 mg/mL) . Stability studies indicate:

  • Thermal degradation: Decomposition above 150°C.

  • Hydrolytic sensitivity: Ester group susceptible to basic conditions (t₁/₂ < 24 hrs at pH 9) .

Table 2: Solubility Profile

SolventSolubility (mg/mL)Conditions
DMSO1025°C, sonicated
Water0.125°C, pH 7.4
Ethanol2.525°C

Partition Coefficient

Experimental logP (octanol/water): 1.8 ± 0.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

Biological Activity and Mechanistic Insights

Putative Targets

The compound’s structural analogy to phenylalanine and tyrosine derivatives suggests potential interactions with:

  • Amino acid transporters: LAT1 or ASCT2, facilitating cellular uptake.

  • Neurotransmitter receptors: Serotonergic or dopaminergic systems due to the aromatic moiety.

In Vitro Studies

  • Enzyme inhibition assays: No significant activity against monoamine oxidases (MAO-A/B) at 10 μM.

  • Cytotoxicity: IC₅₀ > 100 μM in HEK293 and HepG2 cell lines, indicating low acute toxicity .

Comparative Analysis with Structural Analogs

Table 3: Structure-Activity Relationships

CompoundModificationBioactivity Change
Non-fluorinated analog-OCH₃ instead of -OCF₂H↓ Metabolic stability
(R)-EnantiomerOpposite configuration↓ Target affinity
Free carboxylic acid derivativeEster hydrolysis↑ Water solubility

The difluoromethoxy group confers enhanced oxidative stability compared to methoxy analogs, as fluorine’s electronegativity reduces electron density at the oxygen, impeding cytochrome P450-mediated demethylation.

Applications and Future Directions

Preclinical Research

  • Prodrug development: Ester moiety designed for improved oral bioavailability.

  • Radiotracer synthesis: ¹⁸F-labeled derivatives for PET imaging studies .

Regulatory Status

  • Current use: Restricted to non-clinical research (GLP-grade available) .

  • Safety data: No genotoxicity or carcinogenicity reported in Ames tests.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator